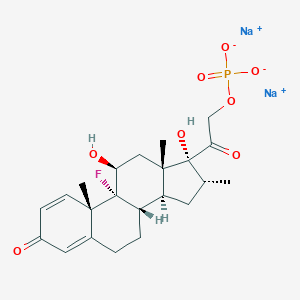

Phosphate de dexaméthasone sodique

Vue d'ensemble

Description

Dexamethasone sodium phosphate is a synthetic adrenocortical steroid with potent anti-inflammatory and immunosuppressive properties. It is a water-soluble inorganic ester of dexamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions, as well as in the management of certain cancers . The compound is known for its rapid onset of action and is often administered intravenously or intramuscularly .

Applications De Recherche Scientifique

Dexamethasone sodium phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in cell culture studies to investigate its effects on cellular processes.

Medicine: Widely used in clinical trials and research on inflammatory and autoimmune diseases, cancer, and other medical conditions.

Industry: Incorporated into drug delivery systems, such as nanoparticles and microparticles, for targeted therapy .

Mécanisme D'action

Dexamethasone sodium phosphate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of various genes involved in inflammatory and immune responses. The compound suppresses the production of inflammatory mediators, such as cytokines and prostaglandins, and inhibits the migration of immune cells to sites of inflammation .

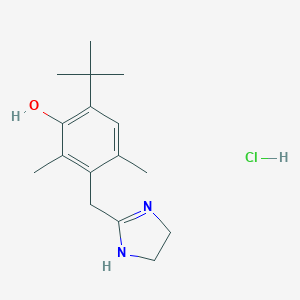

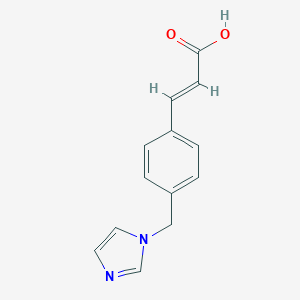

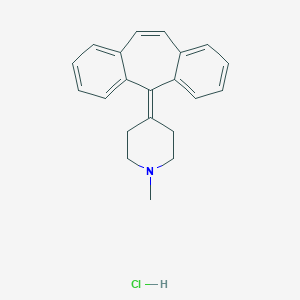

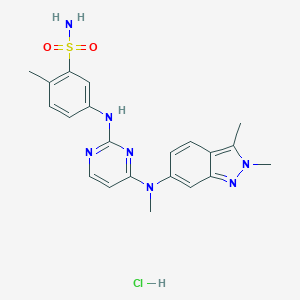

Similar Compounds:

Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties but less potency.

Prednisolone: A synthetic glucocorticoid with similar uses but different pharmacokinetic properties.

Betamethasone: Another synthetic glucocorticoid with a similar structure but different clinical applications .

Uniqueness: Dexamethasone sodium phosphate is unique due to its rapid onset of action, high potency, and water solubility, making it suitable for intravenous and intramuscular administration. Its ability to produce a rapid response even when injected intramuscularly sets it apart from other glucocorticoids .

Safety and Hazards

DSP may damage the unborn child . Clinical use may cause an increase in blood pressure (hypertension). Drugs of this class may cause Cushing’s syndrome, manifested by moon face, obesity, headache, acne, thirst, increased urination, impotence, menstrual irregularities, facial hair growth, and mental changes .

Orientations Futures

Dexamethasone, a steroid sometimes used for asthma, cancer, and rheumatoid arthritis, could reduce deaths in hospitalized coronavirus patients with severe complications by about a third, according to a new study . Another study suggests that dexamethasone sodium phosphate can be a successful alternative treatment for patients with systemic lupus erythematosus complicated by macrophage activation syndrome .

Analyse Biochimique

Biochemical Properties

Dexamethasone Sodium Phosphate interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the glucocorticoid receptor, a type of nuclear receptor, which leads to changes in gene transcription .

Cellular Effects

Dexamethasone Sodium Phosphate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It exerts anti-inflammatory and immunosuppressive effects by decreasing the number of circulating lymphocytes and suppressing the immune response .

Molecular Mechanism

The molecular mechanism of Dexamethasone Sodium Phosphate involves binding to the glucocorticoid receptor. This binding results in changes in gene expression, leading to its therapeutic effects. It can inhibit the expression of pro-inflammatory genes and stimulate the expression of anti-inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, Dexamethasone Sodium Phosphate shows stability and degradation over time. Its effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Dexamethasone Sodium Phosphate vary with different dosages in animal models. At high doses, it can have toxic or adverse effects .

Metabolic Pathways

Dexamethasone Sodium Phosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Dexamethasone Sodium Phosphate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of Dexamethasone Sodium Phosphate and its effects on activity or function are important aspects of its biochemical profile. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone sodium phosphate typically involves several key steps:

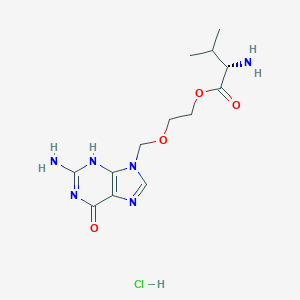

Starting Material: Dexamethasone acetate epoxide is used as the starting material.

Ring-Opening Reaction: The epoxide undergoes a ring-opening reaction.

Recrystallization: The product is recrystallized to purify it.

Base-Catalyzed Hydrolysis: The compound undergoes hydrolysis in the presence of a base.

Pyrophosphoryl Chloride Esterification: The hydrolyzed product is esterified using pyrophosphoryl chloride.

Neutralization and Salification: The esterified product is neutralized and converted into its sodium salt form

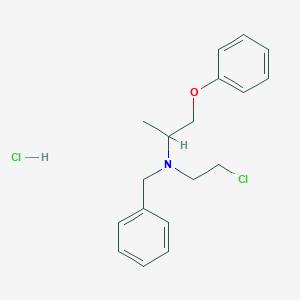

Industrial Production Methods: In industrial settings, the preparation of dexamethasone sodium phosphate involves similar steps but on a larger scale. The process includes:

Preparation of Liquid: Injection water is cooled to 30°C, and components such as xylitol, glycerol, and edetate disodium are added and mixed.

Aseptic Filtration: The solution is filtered to ensure sterility.

Hydrolysis Control: The formulation is designed to minimize hydrolysis reactions and prevent the formation of impurities.

Types of Reactions:

Oxidation: Dexamethasone sodium phosphate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: Various substitution reactions can occur, especially involving the fluorine atom in the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Oxidation Products: Oxidized derivatives of dexamethasone.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted dexamethasone derivatives

Propriétés

IUPAC Name |

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCQGRYPOISRTQ-FCJDYXGNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNa2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047429 | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2392-39-4 | |

| Record name | Dexamethasone sodium phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002392394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(phosphonooxy)-, sodium salt (1:2), (11.beta.,16.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dexamethasone sodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9376Y64P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

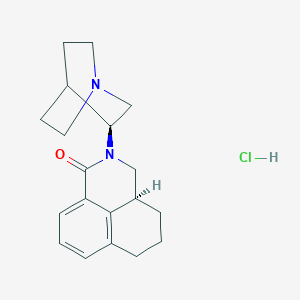

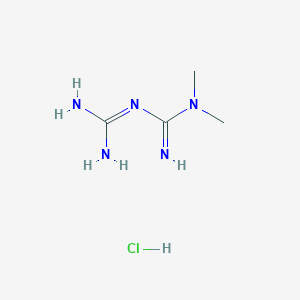

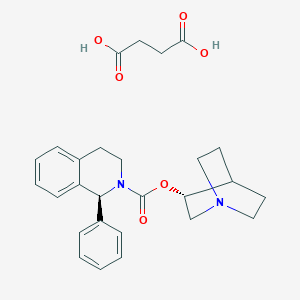

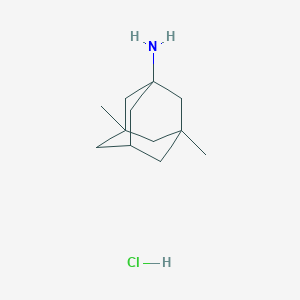

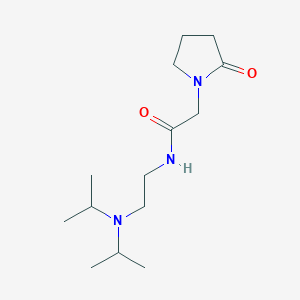

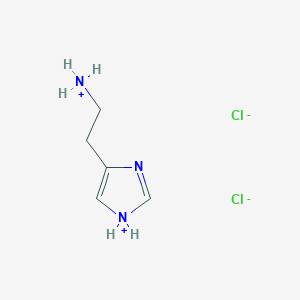

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.